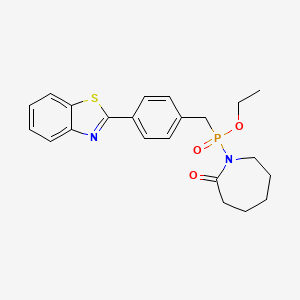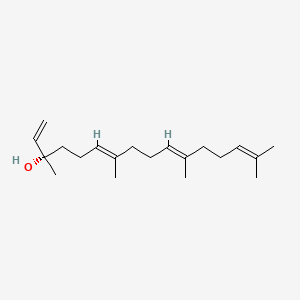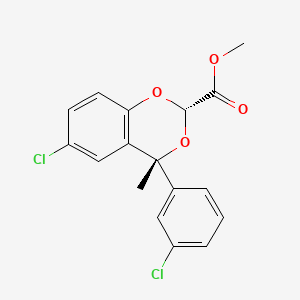
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(m-chlorophenyl)-4-methyl-, methyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(m-chlorophenyl)-4-methyl-, methyl ester, (E)- is a complex organic compound that belongs to the class of benzodioxane derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(m-chlorophenyl)-4-methyl-, methyl ester, (E)- typically involves multiple steps, including the formation of the benzodioxane ring, chlorination, and esterification. Common reagents used in these reactions include chlorinating agents like thionyl chloride and esterifying agents like methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzodioxane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of benzodioxane compounds have been studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
The compound may serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(m-chlorophenyl)-4-methyl-, methyl ester, (E)- depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Benzodioxan-2-carboxylic acid derivatives
- Chlorophenyl-substituted benzodioxanes
- Methyl ester derivatives of benzodioxane compounds
Uniqueness
The unique combination of the benzodioxane ring, chloro-substituted phenyl group, and methyl ester functionality distinguishes this compound from other similar compounds. This structural uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
86616-98-0 |
|---|---|
Fórmula molecular |
C17H14Cl2O4 |
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
methyl (2S,4R)-6-chloro-4-(3-chlorophenyl)-4-methyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C17H14Cl2O4/c1-17(10-4-3-5-11(18)8-10)13-9-12(19)6-7-14(13)22-16(23-17)15(20)21-2/h3-9,16H,1-2H3/t16-,17+/m0/s1 |
Clave InChI |
FLLPBGBBXAQBRX-DLBZAZTESA-N |
SMILES isomérico |
C[C@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)OC)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)OC)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


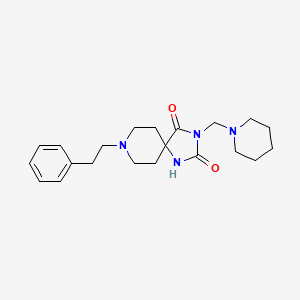
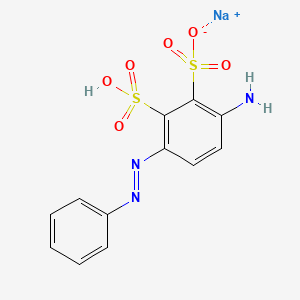

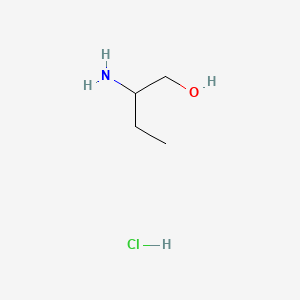
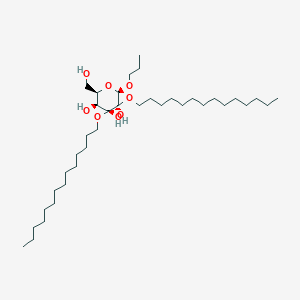
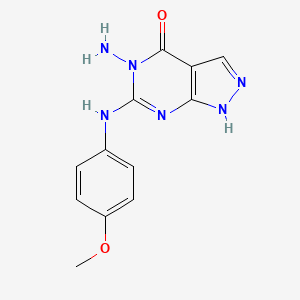

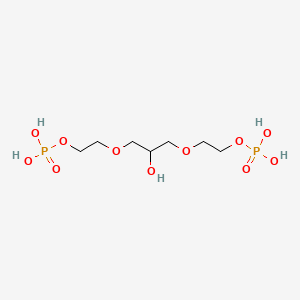
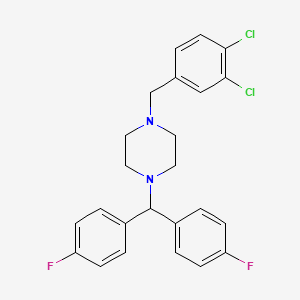
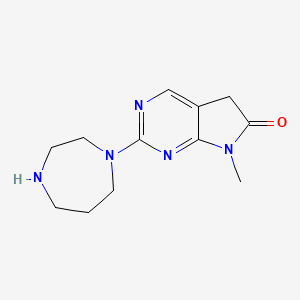
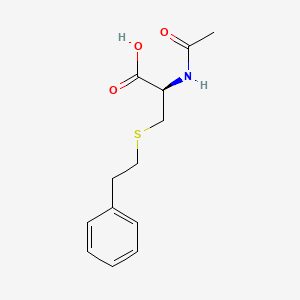
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine](/img/structure/B12753556.png)
